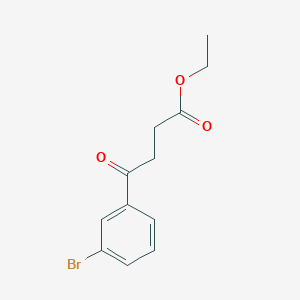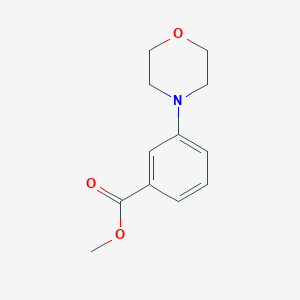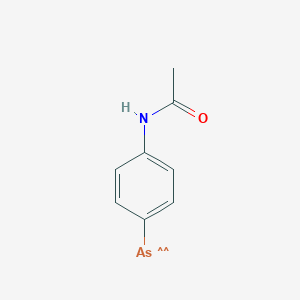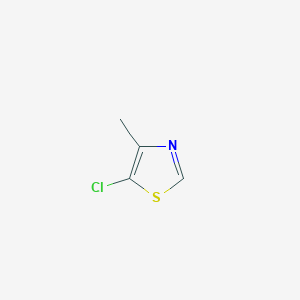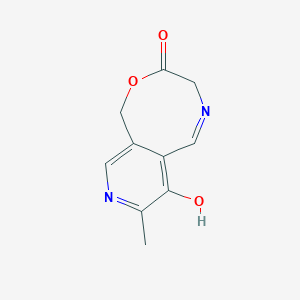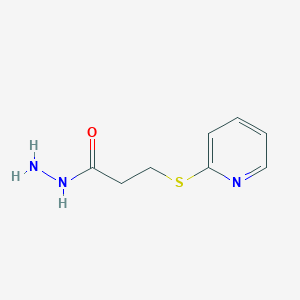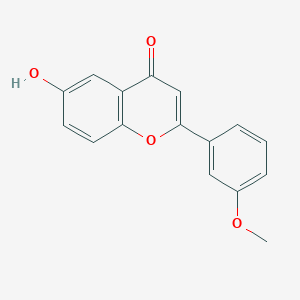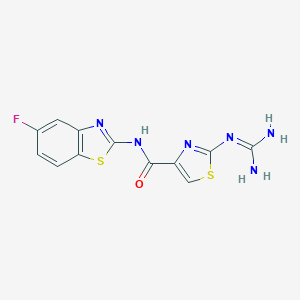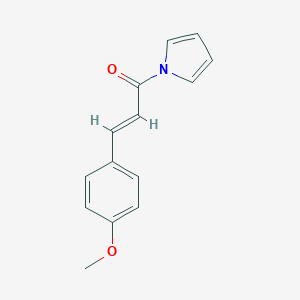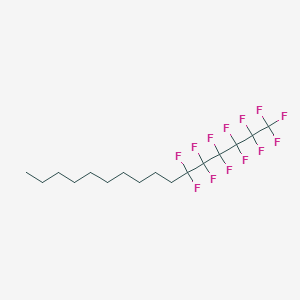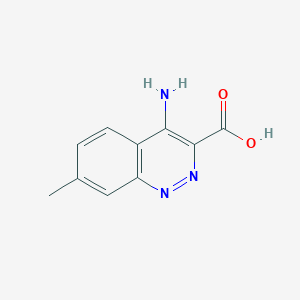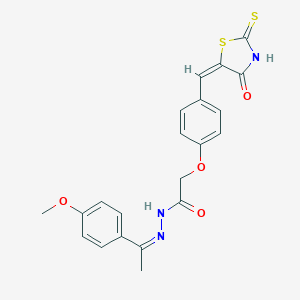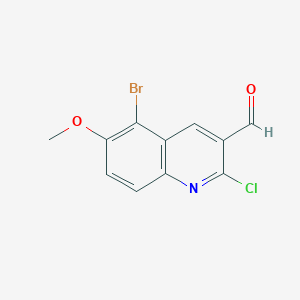
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The recent publications describe the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The molecular formula for 2-chloro-6-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Zukünftige Richtungen
Quinoline and its derivatives are frequently used in the pharmaceutical industry . Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives has been described as significantly more effective than traditional methods . These techniques can be implemented in industries to increase atom economy .
Eigenschaften
CAS-Nummer |
136812-26-5 |
|---|---|
Produktname |
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |
Molekularformel |
C11H7BrClNO2 |
Molekulargewicht |
300.53 g/mol |
IUPAC-Name |
5-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8-7(10(9)12)4-6(5-15)11(13)14-8/h2-5H,1H3 |
InChI-Schlüssel |
SYZKHZMASSSNBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=O)Cl)Br |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=O)Cl)Br |
Synonyme |
5-BROMO-2-CHLORO-6-METHOXYQUINOLINE-3-CARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
